molecular formula C13H17N3 B13911025 n-((1-Methyl-1h-pyrazol-4-yl)methyl)-1-phenylethan-1-amine

n-((1-Methyl-1h-pyrazol-4-yl)methyl)-1-phenylethan-1-amine

Cat. No.: B13911025
M. Wt: 215.29 g/mol
InChI Key: IEHVEXJDCHERQV-UHFFFAOYSA-N
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Description

N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine is a heterocyclic compound that features a pyrazole ring attached to a phenylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1-phenylethan-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for larger production. The key steps involve careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the phenylethanamine moiety.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine dihydrochloride
  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride

Uniqueness

N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine is unique due to its specific combination of a pyrazole ring and a phenylethanamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-phenylethanamine

InChI

InChI=1S/C13H17N3/c1-11(13-6-4-3-5-7-13)14-8-12-9-15-16(2)10-12/h3-7,9-11,14H,8H2,1-2H3

InChI Key

IEHVEXJDCHERQV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CN(N=C2)C

Origin of Product

United States

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